molecular formula C20H19FN4 B12173662 3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine

3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine

Cat. No.: B12173662
M. Wt: 334.4 g/mol
InChI Key: OAIMMWKFZCKZLL-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a phenylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine typically involves the reaction of 4-(4-fluorophenyl)piperazine with 6-phenylpyridazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate or sodium hydride. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine is unique due to its specific combination of a fluorophenyl group and a phenylpyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C20H19FN4

Molecular Weight

334.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-6-phenylpyridazine

InChI

InChI=1S/C20H19FN4/c21-17-6-8-18(9-7-17)24-12-14-25(15-13-24)20-11-10-19(22-23-20)16-4-2-1-3-5-16/h1-11H,12-15H2

InChI Key

OAIMMWKFZCKZLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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